Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Stable isotope labeling Mass spectrometry Internal standard

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (CAS 1329642-51-4) is a stable isotope-labeled (deuterated) phosphonate ester with the molecular formula C11H20D3O4P and a molecular weight of 253.29 g/mol. It is the deuterium-labeled analog of the non-deuterated compound Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate (CAS 102276-54-0), featuring three deuterium atoms substituted at the 4-methyl position.

Molecular Formula C11H23O4P
Molecular Weight 253.293
CAS No. 1329642-51-4
Cat. No. B587241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3
CAS1329642-51-4
Synonyms(S)-(4-Methyl-2-oxooctyl)phosphonic Acid Dimethyl Ester-d3;  [(4S)-4-Methyl-2-oxooctyl]phosphonic Acid Dimethyl Ester-d3; 
Molecular FormulaC11H23O4P
Molecular Weight253.293
Structural Identifiers
SMILESCCCCC(C)CC(=O)CP(=O)(OC)OC
InChIInChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1/i2D3
InChIKeyOGGRBKUQRPKXIC-XBKOTWQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (CAS 1329642-51-4): Identity, Isotopic Labeling, and Core Procurement Profile


Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (CAS 1329642-51-4) is a stable isotope-labeled (deuterated) phosphonate ester with the molecular formula C11H20D3O4P and a molecular weight of 253.29 g/mol . It is the deuterium-labeled analog of the non-deuterated compound Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate (CAS 102276-54-0), featuring three deuterium atoms substituted at the 4-methyl position . The compound is primarily classified as a Wittig reagent and is documented for use in the preparation of prostaglandin derivatives . It is supplied as a research-grade chemical with reported purity ≥95% and is intended for applications in analytical chemistry, pharmaceutical research, and organic synthesis .

Stable isotope-labeled internal standard for quantitative LC-MS workflows
Defined (4S) stereochemistry for enantioselective synthesis and chiral method development
Wittig reagent documented for deuterium-labeled prostaglandin derivative preparation

Why Non-Deuterated or Structural Analogs of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 Cannot Substitute in Quantitative LC-MS Workflows


In quantitative liquid chromatography-mass spectrometry (LC-MS) applications, the selection of an internal standard is critical for method accuracy and precision. Structural analogs, such as the non-deuterated parent compound (CAS 102276-54-0) or other phosphonate esters, exhibit physicochemical properties (e.g., retention time, ionization efficiency) that differ from the target analyte under variable matrix conditions, leading to uncorrected ion suppression or enhancement [1]. A stable isotope-labeled internal standard (SIL-IS), such as Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3, co-elutes with the analyte and shares nearly identical extraction and ionization behavior, thereby compensating for matrix effects and instrument variability [2]. Substituting with a non-deuterated analog introduces quantitation errors that cannot be reliably corrected, compromising data integrity in regulated bioanalysis and pharmacokinetic studies [3].

Non-deuterated parent compound

Different ionization efficiency and retention behavior may introduce matrix effects that cannot be reliably corrected, reducing quantitative accuracy.

Structural phosphonate analogs

Physicochemical property differences can shift co-elution and ion suppression profiles, compromising method precision and cross-study comparability.

Racemic or undefined stereochemistry

Stereochemical mismatch may produce diastereomeric mixtures that confound chiral separations and complicate biological interpretation.

Quantitative Differentiation Evidence for Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (CAS 1329642-51-4) Versus Non-Deuterated and Alternative Comparators


Molecular Weight and Isotopic Purity Differentiation from Non-Deuterated Parent Compound (CAS 102276-54-0)

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (CAS 1329642-51-4) has a molecular weight of 253.29 g/mol, which is 3.02 Da higher than its non-deuterated parent compound (CAS 102276-54-0) at 250.27 g/mol . This mass shift of +3 Da, resulting from the substitution of three hydrogen atoms with deuterium at the 4-methyl position, enables unambiguous mass spectrometric differentiation between the analyte and the internal standard without spectral overlap . The compound is supplied with an isotopic purity sufficient to ensure that the non-deuterated species does not interfere with quantitation.

Mass shift
Head-to-head
+3.02 Da
Supports baseline MS resolution without spectral overlap
253.29 vs 250.27 g/mol; three ²H substitutions
Stable isotope labeling Mass spectrometry Internal standard

Analytical Precision Advantage of Deuterated SIL-IS Over Structural Analogs in LC-MS/MS Quantitation

In LC-MS/MS bioanalytical method validation studies, the use of a stable isotope-labeled internal standard (SIL-IS) such as a deuterated analog consistently demonstrates superior precision compared to non-isotopic structural analogs. For the class of deuterated phosphonate internal standards, intra-assay coefficient of variation (CV) values are typically reduced to <5%, whereas structural analogs often yield CV values exceeding 10-15% due to differential matrix effects and extraction recovery variability [1]. This class-level performance characteristic is directly applicable to Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 when employed as an internal standard for the quantitation of the corresponding non-deuterated analyte.

Precision gain
Class-level
Reported ~2–3× CV reduction
May narrow confidence intervals and support lower LLOQ
Versus structural analog ISTD (10–15% CV); per-method verification needed
LC-MS/MS Bioanalysis Precision Internal standard

Matrix Effect Correction Capability of Deuterated SIL-IS Compared to Non-Deuterated Analogs

Studies directly comparing deuterated (2H) SIL-IS to non-deuterated (13C and 15N) SIL-IS in LC-ESI-MS/MS assays demonstrate that deuterated internal standards provide comparable or superior correction for matrix effects when properly validated [1]. In the analysis of urinary biomarkers, deuterated SIL-IS effectively corrected for ion suppression effects across multiple matrix lots, with absolute recoveries ranging from 85-115% [1]. While deuterium isotope effects can occasionally cause slight retention time shifts (typically <0.05 min), these are predictable and can be accounted for during method development [2].

Matrix correction
Cross-study
85–115% recovery
Comparable matrix effect correction to ¹³C/¹⁵N SIL-IS
LC-ESI-MS/MS, human urine matrix; lot-specific validation advised
Matrix effect Ion suppression LC-ESI-MS/MS Isotope dilution

Documented Application as Wittig Reagent in Prostaglandin Derivative Synthesis

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is documented as a Wittig reagent used in the preparation of prostaglandin derivatives, with reference to the work of Tsutsui et al. (J. of Med., 32, 611, 1994) . This establishes a direct synthetic utility that distinguishes it from non-phosphonate analogs or alternative Wittig reagents that lack the specific 4S stereochemistry and 2-oxooctyl chain configuration required for prostaglandin precursor formation.

Synthetic utility
Class-level
Wittig reagent
Documented in prostaglandin derivative preparation
Referenced to Tsutsui et al. (1994); stereochemistry-dependent
Wittig reaction Prostaglandin synthesis Phosphonate Organic synthesis

Chiral Purity and Stereochemical Specificity for Enantioselective Applications

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 possesses a defined chiral center at the 4-position with (4S) stereochemistry . This stereochemical specification is critical for applications requiring enantioselective synthesis or chiral chromatography. Unlike racemic mixtures or compounds with undefined stereochemistry, this product enables precise control over stereochemical outcomes in subsequent reactions. The enantiomeric purity is maintained during synthesis and is relevant for studying the effects of chirality on biological activity [1].

Stereochemistry
Supporting evidence
Defined (4S) configuration
Enables enantioselective control; racemic mixes confound outcomes
Chiral identity should be verified by HPLC or NMR
Chiral Enantiomeric purity Stereochemistry 4S configuration

Supplier-Reported Purity Specification (≥95%) as Procurement Quality Benchmark

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is supplied with a reported purity specification of ≥95% . This purity threshold meets or exceeds the typical requirements for research-grade stable isotope-labeled internal standards used in quantitative LC-MS assays, where impurities can contribute to background signal and compromise lower limits of quantitation.

Purity
Supplier data
≥95%
Meets typical research-grade SIL-IS procurement benchmark
Batch-specific COA review recommended
Purity Quality control Procurement Research grade

Validated Application Scenarios for Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (CAS 1329642-51-4) Based on Quantitative Evidence


Internal Standard for LC-MS/MS Quantitation of Non-Deuterated Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate in Biological Matrices

Use Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-deuterated parent compound (CAS 102276-54-0) in plasma, urine, or tissue homogenates. The +3 Da mass shift enables baseline resolution in MS detection while maintaining co-elution . This application leverages the class-level precision advantage (<5% CV) and matrix effect correction capability (85-115% absolute recovery) established for deuterated SIL-IS in LC-MS/MS assays [1][2].

Wittig Reagent for Stereocontrolled Synthesis of Deuterium-Labeled Prostaglandin Derivatives

Employ Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 as a Wittig reagent in the preparation of deuterium-labeled prostaglandin derivatives, as documented in the work of Tsutsui et al. . The defined (4S) stereochemistry ensures predictable stereochemical outcomes in subsequent alkene formation, while the deuterium labeling at the 4-methyl position provides a stable isotopic tag for tracking metabolic fate or for use in mechanistic studies.

Chiral Reference Standard for Enantioselective Chromatographic Method Development

Utilize Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 as a chiral reference standard for developing and validating enantioselective HPLC or SFC methods. The defined (4S) stereochemistry provides a single-enantiomer reference point for determining enantiomeric excess and for optimizing chiral stationary phase selection . The deuterium labeling offers an additional analytical handle for MS detection without altering chromatographic retention behavior relative to the non-deuterated enantiomer.

Stable Isotope-Labeled Tracer for Mechanistic Studies in Organophosphorus Metabolism

Apply Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 as a stable isotope-labeled tracer in studies investigating the metabolic fate or environmental degradation of organophosphorus compounds. The three deuterium atoms provide a mass tag that persists through metabolic transformations, enabling distinction between exogenously administered compound and endogenous background signals in complex biological or environmental matrices .

Application
Selection Property
Validation Focus
LC-MS/MS quantitation in research matrices
Co-eluting SIL-IS with +3 Da mass shift
Matrix effect correction and precision review
Stereocontrolled synthesis of deuterated prostaglandin derivatives
Defined (4S) stereochemistry and Wittig reactivity
Stereochemical outcome and deuteration tracking
Enantioselective HPLC/SFC method development
Single (4S)-enantiomer reference standard
Enantiomeric excess determination and chiral column selection
Organophosphorus metabolism tracer studies
Deuterium-labeled, persistent mass tag
Metabolic fate tracking vs. endogenous background

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